molecular formula C6H3N3O B3243235 4H-imidazo[4,5-c]pyridin-4-one CAS No. 1554461-43-6

4H-imidazo[4,5-c]pyridin-4-one

Cat. No. B3243235
CAS RN: 1554461-43-6
M. Wt: 133.11 g/mol
InChI Key: PPNFWYUJXHAZIN-UHFFFAOYSA-N
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Description

4H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that has been used in the synthesis of natural products and has applications in various fields including medicine and agriculture . It is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . This compound is also found naturally occurring in the body .


Synthesis Analysis

The synthesis of 4H-imidazo[4,5-c]pyridin-4-one has been a subject of intense research for numerous decades . A number of unique methodologies have been developed for the production of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .


Molecular Structure Analysis

Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . The molecular formula of 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one, a derivative of 4H-imidazo[4,5-c]pyridin-4-one, is C6H6N4O .


Chemical Reactions Analysis

The chemical reactions involving 4H-imidazo[4,5-c]pyridin-4-one are diverse. For instance, in 2015, Xie et al. reported a one-pot oxidative condensation of ketones and amidines . Here, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-imidazo[4,5-c]pyridin-4-one can vary depending on its specific structure and substituents. For instance, the molecular formula of 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one is C6H6N4O, with an average mass of 150.138 Da and a monoisotopic mass of 150.054153 Da .

Mechanism of Action

While the specific mechanism of action for 4H-imidazo[4,5-c]pyridin-4-one is not mentioned in the search results, related compounds such as imidazo[4,5-b]pyridines have been found to have various biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der Waals bonds .

properties

IUPAC Name

imidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNFWYUJXHAZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N2)C(=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4H-imidazo[4,5-c]pyridin-4-one

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